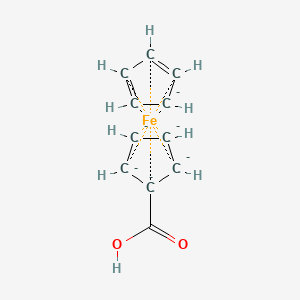

Ferrocene carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ferrocenecarboxylic acid is a member of ferrocenes. It derives from a hydride of a ferrocene.

Aplicaciones Científicas De Investigación

1. Eco-friendly Chemical Synthesis

Ferrocene carboxylic acid plays a significant role in eco-friendly chemical synthesis. An eco-friendly procedure has been developed for the acylation of ferrocene using carboxylic acid in the presence of trifluoroacetic anhydride on the solid phase of alumina, yielding monoacylated products selectively and efficiently (Ranu, Jana, & Majee, 1999).

2. Electrochemical Investigation for Biosensing

Ferrocene carboxylic acid is utilized in electrochemical investigations to understand attachment chemistry on carboxylic acid-functionalized surfaces. This application is particularly significant in biosensing, as it provides a method to monitor probe surface characterization for DNA sensing (Booth, Kannappan, Hosseini, & Partridge, 2015).

3. Electron Transfer in Nanostructured Electrodes

In the field of nano-electronics, ferrocene carboxylic acid derivatives are instrumental in studying electron-transfer properties when covalently linked to surfaces like vertically aligned carbon nanofibers. This research aids in understanding the electrical properties of redox-active molecular layers (Landis & Hamers, 2008).

4. Ferrocene Derivatives in Chemical Reactions

Ferrocene carboxylic acid derivatives are valuable in chemical reactions such as metalation, leading to the formation of multi-substituted ferrocenes. These reactions have implications for synthesizing various organometallic compounds (Stoll, Mayer, & Knochel, 2007).

5. Mediator in Oxido-Reductases Reactions

Ferrocene monocarboxylic acid acts as a mediator in enzymatic reactions involving oxido-reductases. This application is crucial in understanding enzyme kinetics and developing biosensors (Cass, Davis, Green, & Hill, 1985).

6. Fabrication of Electrochemical Sensing Systems

In biosensor technology, ferrocene carboxylic acid is used for the covalent attachment to amino-modified probes in the fabrication of electrochemical sensing systems. This approach enhances the sensitivity and capability of biosensors, especially for DNA detection (Ahangar & Mehrgardi, 2012).

7. Carboxamidation of Ferrocenes

The compound also finds application in the carboxamidation of ferrocenes with isocyanates, providing a pathway to synthesize imides from ferrocene carboxylic acids. This reaction highlights the versatility of ferrocene derivatives in organic synthesis (Qarah, Schaeff, & Klumpp, 2017).

8. In-situ Grafting in Polymer Chemistry

Ferrocene carboxylic acid plays a role in polymer chemistry, particularly in the in-situ grafting on polymers like epoxidized hydroxyl-terminated polybutadiene. This research is crucial in the field of material science and polymer modification (Yuansuo, 2011).

9. Development of Electrochemical Sensors

Ferrocene carboxylic acid is integral in developing novel electrochemical sensors. It interacts with neutral carboxylic acid guests through hydrogen bonding, altering the electronic properties of ferrocene, which is useful in cyclic voltammetry (Carr et al., 1997).

10. Organometallic Chemistry and Medicine

In organometallic chemistry, ferrocene carboxylic acid derivatives have shown promise in medicinal applications, particularly in synthesizing compounds for disease treatments like cancer (Fouda et al., 2007).

Propiedades

Nombre del producto |

Ferrocene carboxylic acid |

|---|---|

Fórmula molecular |

C11H10FeO2-6 |

Peso molecular |

230.04 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1; |

Clave InChI |

ZJYYFGVNIWNYII-UHFFFAOYSA-N |

SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe] |

SMILES canónico |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |

Sinónimos |

ferrocene carboxylic acid ferrocenecarboxylic acid ferrocenecarboxylic acid, 59Fe-labeled ferrocenemonocarboxylic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

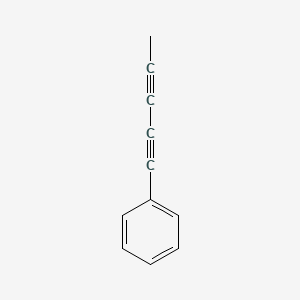

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

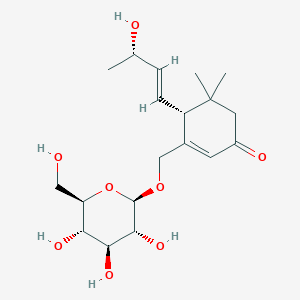

![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)